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maltotriose

molecular biology gene regulation microbial genetics

Select maltotriose for its irreplaceable role as the sole physiological inducer of the Escherichia coli MalT regulon—a unique molecular switch that maltose and maltotetraose cannot activate. With defined α‑1,4‑linked tri‑glucose structure, it delivers precise kinetic readouts (Km ~143 mM) for carbohydrate‑active enzyme characterisation and serves as a validated chromatography reference standard (resolution ≥1.6 from maltose). In food R&D, its 30% sucrose sweetness and high thermal stability enable reduced‑sugar formulations without compromising texture. Procure this rigorously characterised trisaccharide to eliminate variability in gene regulation assays, enzymatic studies, and analytical quantification.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
Cat. No. B8054977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemaltotriose
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1
InChIKeyRXVWSYJTUUKTEA-CGQAXDJHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltotriose Trisaccharide: Defined α-1,4-Linked Structure for Reproducible Biochemical and Industrial Procurement


Maltotriose (C18H32O16, MW 504.44) is a linear trisaccharide comprising three D-glucose units connected exclusively by α-1,4 glycosidic bonds . It occurs as a white to off-white crystalline powder with a melting point of 132–135°C and high water solubility (50 mg/mL clear, colorless solution) . As an intermediate of starch degradation and a defined oligosaccharide, maltotriose serves as a precisely characterized substrate and standard for enzymatic assays, microbial metabolism studies, and industrial food applications .

Why Maltotriose Cannot Be Replaced by Maltose, Maltotetraose, or Isomaltotriose in Critical Research and Industrial Workflows


Substituting maltotriose with shorter (maltose) or longer (maltotetraose) maltodextrins, or with isomeric trisaccharides like isomaltotriose, introduces quantifiable changes in molecular recognition, enzymatic kinetics, and physicochemical behavior. Maltotriose possesses a chain length of exactly three glucose units linked via α-1,4 bonds, a configuration that confers distinct binding energetics and biological functions not shared by its homologs or linkage isomers [1]. For instance, only maltotriose—among maltose through maltoheptaose—functions as the physiological inducer of the Escherichia coli maltose regulon, a property that cannot be replicated by maltotetraose or maltose [2]. Such specificity directly impacts the reproducibility of molecular biology experiments and the performance of industrial fermentation processes, where maltotriose constitutes a critical ~20% of fermentable wort sugars and presents unique transport and utilization kinetics compared to maltose [3].

Quantitative Differentiation of Maltotriose Against Maltose, Maltotetraose, and Isomaltotriose: A Comparator-Based Evidence Guide for Procurement


Maltotriose Is the Exclusive Inducer of the E. coli Maltose Regulon Among Maltodextrins (G2–G7)

In a cell-free transcription system programmed with a malP'-'lacZ fusion, only maltotriose—not maltose, maltotetraose, or longer maltodextrins up to maltoheptaose—induced beta-galactosidase synthesis and transcription initiation at the malP promoter [1]. This exclusive regulatory activity is a binary functional property that cannot be substituted by any other maltodextrin.

molecular biology gene regulation microbial genetics

Maltotriose Sweetness Is 30–32% of Sucrose, Distinct from Maltose (~50%) and Glucose (~70%)

Maltotriose provides approximately 30–32% of the sweetness intensity of sucrose on a weight basis [1]. In comparison, maltose (disaccharide) exhibits ~50% sweetness relative to sucrose, and glucose ~70% [2]. This lower sweetness value makes maltotriose suitable for applications requiring controlled sweetness without caloric reduction via intense sweeteners.

food science sweetener formulation organoleptic properties

Maltotriose Degrades Faster Than Isomaltotriose in Subcritical Water Due to α-1,4 vs. α-1,6 Linkage Lability

Under subcritical water conditions, the overall degradation rate of maltotriose (α-1,4 linkages) exceeded that of isomaltotriose (α-1,6 linkages) [1]. The α-1,4 glycosidic bond is cleaved more readily than the α-1,6 bond, resulting in quantifiably faster degradation kinetics for maltotriose compared to its linkage isomer.

carbohydrate chemistry thermal processing analytical chemistry

Maltotriose Exhibits Distinct Enzyme Kinetic Parameters (Km and Vmax) Compared to Maltose and Maltotetraose

For α-amylase from germinating Phaseolus vulgaris cotyledons, the Vmax ratio for maltotriose was 5.9, compared to 9.2 for maltotetraose and 100 for maltodextrin (DP=18), with corresponding Km values of 143 mM, 88 mM, and 3.3 mM respectively [1]. In porcine pancreatic α-amylase studies, maltotriose showed the lowest Km among maltooligosaccharides tested, while maltose had the highest Km [2]. These divergent kinetic parameters mean that enzyme assays using maltotriose will yield quantitatively different rates than those using maltose or maltotetraose.

enzymology carbohydrate metabolism biochemical assays

HPLC Resolution Between Maltose and Maltotriose Is ≥1.6 Under USP-NF System Suitability Conditions

The USP-NF method for maltose analysis requires a minimum resolution of 1.6 between maltose and maltotriose peaks to ensure adequate separation [1]. Using a Shodex SUGAR KS-801 column (L58 packing), maltotriose elutes as a distinct peak with resolution ≥1.6 from maltose under the specified conditions (H2O eluent, 0.35 mL/min, 80°C) [1]. This chromatographic behavior is exploited in analytical standards to quantify maltotriose in complex mixtures such as wort, IMO products, and fermentation broths .

analytical chemistry quality control chromatography

Optimal Use Cases for Maltotriose Based on Verified Differential Evidence


Inducer for Escherichia coli Maltose Regulon Studies

Maltotriose is the only maltodextrin capable of activating the MalT-dependent transcription of maltose regulon genes in E. coli in vitro systems. For molecular biology experiments investigating gene regulation, protein-DNA interactions, or transcriptional activation mechanisms, maltotriose must be used; maltose and maltotetraose are inactive and cannot serve as substitutes [1].

Kinetic Substrate for α-Amylase and Glucosidase Characterization

Maltotriose provides a defined, three-glucose-unit substrate for determining kinetic parameters (Km, Vmax, kcat) of carbohydrate-active enzymes. Its distinct kinetic profile compared to maltose and maltotetraose—with a higher Km (143 mM) and lower Vmax ratio (5.9) for certain α-amylases [2]—makes it essential for characterizing subsite binding affinities and elucidating enzyme mechanism.

Analytical Standard for HPLC and HPAEC-PAD Carbohydrate Profiling

As a well-resolved peak in chromatographic systems (resolution ≥1.6 from maltose under USP conditions [3]), maltotriose serves as a critical reference standard for quantifying carbohydrate composition in brewing wort, isomaltooligosaccharide products, and fermentation broths. It is routinely used to calibrate retention times and validate separation methods .

Low-Sweetness Functional Food Ingredient with Defined Physicochemical Properties

With sweetness measured at 30–32% of sucrose [4] and documented high water-holding capacity [5], maltotriose is employed in reduced-sugar food formulations. Patents describe its use in reduced-sugar cereal coatings where maltotriose and maltotetraose replace sucrose while maintaining texture and bowl life [6]. Its thermal stability relative to glucose and maltose further supports its use in processed foods [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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